![molecular formula C8H6ClNO2 B3169793 2-氯-6-甲氧基苯并[d]噁唑 CAS No. 93794-39-9](/img/structure/B3169793.png)
2-氯-6-甲氧基苯并[d]噁唑
描述
2-Chloro-6-methoxybenzo[d]oxazole is a chemical compound with the linear formula C8H6ClNO2 . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of 2-Chloro-6-methoxybenzo[d]oxazole and similar compounds has been discussed in various studies . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxybenzo[d]oxazole is characterized by a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-6-methoxybenzo[d]oxazole are complex and intriguing . Oxazoles, such as 2-Chloro-6-methoxybenzo[d]oxazole, are of interest for their theoretical implications, the diversity of their synthetic procedures, and their physiological and industrial significance .Physical And Chemical Properties Analysis
2-Chloro-6-methoxybenzo[d]oxazole has a molecular weight of 183.59 . It is a yellow to brown solid and should be stored in an inert atmosphere at 2-8°C .科学研究应用
合成和化学性质
- 含噁唑的偶联配体合成:已经开发出一种可靠的含噁唑化合物的合成途径,这些化合物在各种生物活性剂中具有重要意义。这包括在神经保护性抗氧化剂中发现的具有 C-2 芳基取代基的丝氨酸衍生的噁唑(Rizzo 等人,2000 年)。
- 稠合吡啶和噁唑体系:研究表明,涉及甲氧基亚氨基衍生物的反应可以产生噁唑,表明开发多种多环体系的潜力(Nlcolaides 等人,1989 年)。
生物医学应用
- 胆碱酯酶抑制:源自 4-甲氧基苯甲酸的 S-烷基化三唑类化合物显示出作为胆碱酯酶抑制剂的潜力,表明在治疗阿尔茨海默病等疾病中具有可能的应用(Arfan 等人,2018 年)。
- 靶向微管蛋白的抗增殖剂:具有苯并[d]噁唑侧链的芳基吡啶衍生物通过抑制微管蛋白聚合而表现出广谱抗肿瘤活性,特别是针对癌细胞系(He 等人,2020 年)。
环境和其他应用
- 除草剂矿化:通过电芬顿和光电芬顿方法在水中对与 2-氯-6-甲氧基苯并[d]噁唑结构相似的除草剂敌草松进行矿化,显示出对这类化合物进行环境修复的潜力(Brillas 等人,2003 年)。
- 抗菌特性:金属与苯并噻唑衍生的席夫碱的配合物,包括具有甲氧基的配合物,已显示出对大肠杆菌和金黄色葡萄球菌等病原体的抗菌特性(Chohan 等人,2003 年)。
未来方向
Oxazole derivatives, such as 2-Chloro-6-methoxybenzo[d]oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Therefore, future research may focus on the synthesis of various oxazole derivatives and their screening for various biological activities .
作用机制
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties by inhibiting cox-1 .
Mode of Action
Related compounds have demonstrated weak cox-1 inhibitory activity . This suggests that 2-Chloro-6-methoxybenzo[d]oxazole might interact with its targets in a similar manner, leading to changes in the inflammatory response.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the cox-1 enzyme , which plays a crucial role in the inflammatory response. This suggests that 2-Chloro-6-methoxybenzo[d]oxazole may affect similar pathways, leading to downstream effects on inflammation.
Result of Action
Similar compounds have shown anti-inflammatory effects by inhibiting cox-1 . This suggests that 2-Chloro-6-methoxybenzo[d]oxazole may have similar effects.
生化分析
Biochemical Properties
2-Chloro-6-methoxybenzo[d]oxazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to various biochemical effects . Additionally, 2-Chloro-6-methoxybenzo[d]oxazole has been reported to exhibit antimicrobial activity by inhibiting the growth of certain bacterial strains .
Cellular Effects
The effects of 2-Chloro-6-methoxybenzo[d]oxazole on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-6-methoxybenzo[d]oxazole has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-Chloro-6-methoxybenzo[d]oxazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For example, 2-Chloro-6-methoxybenzo[d]oxazole has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-6-methoxybenzo[d]oxazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 2-Chloro-6-methoxybenzo[d]oxazole can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation . In vivo studies have also demonstrated that the compound can have long-term effects on tissue function and homeostasis .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methoxybenzo[d]oxazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-Chloro-6-methoxybenzo[d]oxazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive intermediates and the subsequent interaction with cellular macromolecules . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .
Metabolic Pathways
2-Chloro-6-methoxybenzo[d]oxazole is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of 2-Chloro-6-methoxybenzo[d]oxazole also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the solubility and excretion of the compound . The effects on metabolic flux and metabolite levels depend on the specific enzymes and cofactors involved in the metabolism of 2-Chloro-6-methoxybenzo[d]oxazole .
Transport and Distribution
The transport and distribution of 2-Chloro-6-methoxybenzo[d]oxazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 2-Chloro-6-methoxybenzo[d]oxazole can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-Chloro-6-methoxybenzo[d]oxazole plays a crucial role in its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . For instance, 2-Chloro-6-methoxybenzo[d]oxazole can be targeted to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization also affects the compound’s interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-chloro-6-methoxy-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOOWBWHIIZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169717.png)
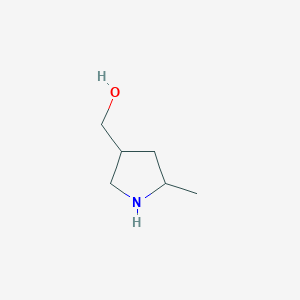


![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3169749.png)

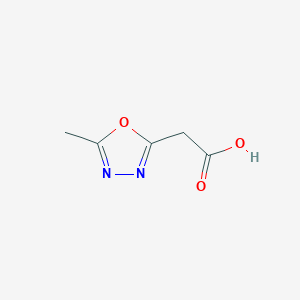
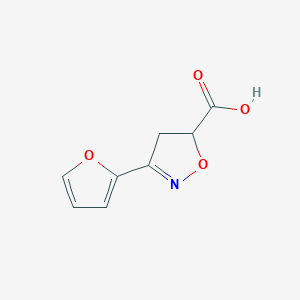

![2-{2-[5-(tert-Butyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetic acid](/img/structure/B3169776.png)
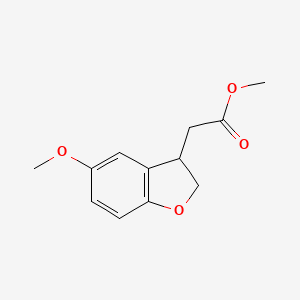
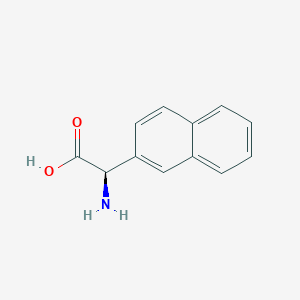
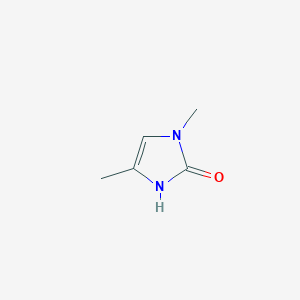
acetic acid](/img/structure/B3169801.png)